Benzo[d]thiazol-5-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-5-ylmethanamine hydrochloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-5-ylmethanamine hydrochloride typically involves the reaction of 2-aminothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzo[d]thiazol-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme O-GlcNAcase, which is involved in the regulation of tau protein phosphorylation. This inhibition can potentially reduce the accumulation of hyperphosphorylated tau, a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of Benzo[d]thiazol-5-ylmethanamine hydrochloride.
2-Aminobenzothiazole: Similar structure but with an amino group at the 2-position.
6-Fluoro-2-methylbenzo[d]thiazol-5-yl: A fluorinated derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit O-GlcNAcase makes it a promising candidate for research in neurodegenerative diseases .
Properties
Molecular Formula |
C8H9ClN2S |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1,3-benzothiazol-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;/h1-3,5H,4,9H2;1H |
InChI Key |
DDZNNTPLOYBVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.